1-Nonyl-1H-pyrazol-4-amine
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Overview
Description
1-Nonyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C₁₂H₂₃N₃. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a nonyl group attached to the nitrogen atom at the first position of the pyrazole ring, and an amino group at the fourth position.
Mechanism of Action
Target of Action
1-Nonyl-1H-pyrazol-4-amine is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities Pyrazole compounds have been found to interact with various targets such as estrogen receptor alpha and beta, and alcohol dehydrogenase 1c .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . This suggests that these compounds may interact with specific targets in Leishmania and Plasmodium species, leading to their antiparasitic effects.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that these compounds may interfere with essential biochemical pathways in Leishmania and Plasmodium species, leading to their death.
Result of Action
Given the antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that these compounds may induce cellular changes leading to the death of Leishmania and Plasmodium species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonyl-1H-pyrazol-4-amine typically involves the reaction of nonylhydrazine with a suitable precursor such as 4-chloropyrazole. The reaction is carried out under reflux conditions in the presence of a base like potassium carbonate. The general reaction scheme is as follows:
Step 1: Nonylhydrazine is reacted with 4-chloropyrazole in a solvent such as ethanol.
Step 2: The mixture is heated under reflux for several hours.
Step 3: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-Nonyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Nitro-1-nonyl-1H-pyrazol-4-amine.
Reduction: Hydrazine-1-nonyl-1H-pyrazol-4-amine.
Substitution: Various alkyl or aryl-substituted pyrazole derivatives.
Scientific Research Applications
1-Nonyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
1-Nonyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of an amino group.
1-Nonyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group at the fourth position.
1-Nonyl-1H-pyrazole-4-methanol: Features a hydroxymethyl group at the fourth position.
Uniqueness
1-Nonyl-1H-pyrazol-4-amine is unique due to the presence of the amino group at the fourth position, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-nonylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-2-3-4-5-6-7-8-9-15-11-12(13)10-14-15/h10-11H,2-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWINRWGNGJMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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